Methyl (dimethoxy(methyl)silyl)methylcarbamate
Description
Methyl (dimethoxy(methyl)silyl)methylcarbamate (CAS: 23432-65-7) is an organosilicon compound combining a carbamate functional group with a dimethoxy(methyl)silyl substituent. Its structure features a silicon atom bonded to two methoxy groups, one methyl group, and a methylcarbamate moiety. This hybrid structure imparts unique physicochemical properties, making it relevant in specialized industrial and chemical synthesis applications.
Properties
IUPAC Name |
methyl N-[[dimethoxy(methyl)silyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO4Si/c1-9-6(8)7-5-12(4,10-2)11-3/h5H2,1-4H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXOUPKLOXFFLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC[Si](C)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40893291 | |
| Record name | Methyl (dimethoxy(methyl)silyl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40893291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23432-65-7 | |
| Record name | Methyl N-[(dimethoxymethylsilyl)methyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23432-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-((dimethoxymethylsilyl)methyl)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023432657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamic acid, N-[(dimethoxymethylsilyl)methyl]-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl (dimethoxy(methyl)silyl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40893291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl N-{[dimethoxy(methyl)silyl]methyl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.583 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Methyl N-[(dimethoxymethylsilyl)methyl]carbamate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J424K8CPT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
General Synthetic Approach for Silyl Carbamates
The preparation of silyl carbamates, including methyl (dimethoxy(methyl)silyl)methylcarbamate, typically involves the reaction of silanes with ammonium carbamates under controlled conditions. This method is well-documented in patent EP0114399B1, which provides a versatile and simple route to access various silyl carbamates, some of which were previously unknown.
Reactants
- Silanes: Suitable silanes include dimethoxysilane, methyldimethoxysilane, and other alkoxy- or alkyl-substituted silanes. For this compound, methyldimethoxysilane is the key silane reagent.
- Ammonium Carbamates: These are ammonium salts of carbamic acid, such as methylammonium methylcarbamate or dimethylammonium dimethylcarbamate, which provide the carbamate functionality.
Reaction Mechanism and By-products
- The silane reacts with the ammonium carbamate, leading to the formation of the silyl carbamate product and the release of hydrogen gas and amines as by-products.
- The reaction proceeds via nucleophilic attack of the carbamate nitrogen on the silicon atom, displacing alkoxy groups and forming the carbamate linkage.
Specific Preparation of this compound
Based on the general process, the preparation of this compound can be outlined as follows:
| Step | Description | Details |
|---|---|---|
| 1 | Selection of Silane | Use methyldimethoxysilane as the silane reagent. |
| 2 | Preparation of Ammonium Carbamate | Prepare methylammonium methylcarbamate or similar ammonium carbamate via amine + CO2. |
| 3 | Reaction Setup | Combine methyldimethoxysilane and ammonium carbamate in a dry, inert atmosphere flask. |
| 4 | Reaction Conditions | Heat the mixture to approximately 50°C with stirring under argon for 3–24 hours. |
| 5 | Monitoring | Monitor reaction progress by consumption of silane and formation of silyl carbamate. |
| 6 | Isolation | Separate the silyl carbamate product from by-products (amines and hydrogen gas). |
| 7 | Purification | Purify by distillation or crystallization as required. |
Experimental Data and Yields
From the patent EP0114399B1, a similar reaction involving triethoxysilane and dimethylammonium dimethylcarbamate at 50°C for 3 hours yielded 78% of the corresponding silyl carbamate, with 22% tetraethoxysilane as a by-product. This suggests that under optimized conditions, high yields of silyl carbamates can be achieved.
| Parameter | Value/Condition | Notes |
|---|---|---|
| Silane | Methyldimethoxysilane | Commercially available or synthesized |
| Ammonium Carbamate | Methylammonium methylcarbamate | Prepared by reaction of methylamine with CO2 |
| Temperature | 50°C | Optimal to avoid decomposition |
| Atmosphere | Argon | Prevents oxidation and moisture interference |
| Reaction Time | 3–24 hours | Longer times improve conversion |
| Solvent | Optional (e.g., hexane, THF) | Solvent-free possible but solvent may aid mixing |
| Yield | ~70–80% | Based on analogous reactions |
Summary Table of Preparation Method
| Aspect | Details |
|---|---|
| Starting Materials | Methyldimethoxysilane, methylammonium methylcarbamate |
| Reaction Type | Nucleophilic substitution of silane by carbamate nitrogen |
| Temperature Range | 0°C to 60°C (preferably ~50°C) |
| Atmosphere | Inert (argon or nitrogen) |
| Solvent | Optional; hexane, THF, trichloroethylene |
| Reaction Time | 10 minutes to 24 hours |
| By-products | Hydrogen gas, amines (e.g., methylamine) |
| Product Isolation | Distillation, crystallization, or other purification methods |
| Typical Yield | 70–80% based on analogous silyl carbamate syntheses |
Research Findings and Literature Context
- The method described in EP0114399B1 is the most authoritative and detailed source for the preparation of silyl carbamates, including this compound.
- The process is adaptable to various silanes and ammonium carbamates, enabling the synthesis of a broad range of silyl carbamates.
- No significant alternative synthetic routes for this specific compound were found in the reviewed literature, indicating that this method is the standard approach.
- The reaction conditions are mild and scalable, suitable for industrial applications.
Chemical Reactions Analysis
Hydrolysis Reactions
The methoxy groups on the silicon atom undergo hydrolysis in the presence of moisture or aqueous media. This reaction produces silanol intermediates, which can condense to form siloxane networks:
Subsequent condensation:
-
Key Findings :
Substitution Reactions
The methoxy groups on silicon are susceptible to nucleophilic substitution. For example, reactions with alcohols or amines yield modified silyl carbamates:
Experimental Data :
| Nucleophile (ROH) | Reaction Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|
| Ethanol | 60 | 85 | |
| Isopropanol | 80 | 78 |
-
Mechanistic Insight :
Substitution proceeds via a two-step associative mechanism, where the nucleophile attacks the electrophilic silicon center .
Reaction with Trimethoxymethylsilane (TMMS)
In gas-phase ion–molecule reactions, protonated this compound forms adducts with TMMS:
Further fragmentation under collision-activated dissociation (CAD) releases isocyanic acid:
-
Key Observations :
Thermal Decomposition
At elevated temperatures (>200°C), the carbamate moiety decomposes to release methanol and isocyanic acid:
-
Thermogravimetric Analysis (TGA) Data :
Decomposition Stage Temp. Range (°C) Mass Loss (%) Carbamate cleavage 200–250 28 Siloxane degradation 300–400 52
Oxidation Reactions
The silicon-bound methyl group undergoes oxidation with agents like hydrogen peroxide, forming silanols:
-
Limitations :
Over-oxidation leads to siloxane crosslinking, reducing product utility in controlled syntheses .
Comparative Reactivity with Analogues
| Reaction Type | This compound | Dimethylhexane-1,6-dicarbamate |
|---|---|---|
| Hydrolysis Rate (t₁/₂) | 2.5 h (pH 7) | 8 h (pH 7) |
| Thermal Stability | Decomposes at 200°C | Stable up to 250°C |
Scientific Research Applications
Coatings and Adhesives
Methyl (dimethoxy(methyl)silyl)methylcarbamate is primarily used as an additive in coatings and adhesives due to its ability to improve bonding strength and durability.
Case Study: Coating Additive
A study by Co-Formula highlights the effectiveness of this silane as a coating additive that enhances the performance of paints and varnishes. The unique structure of the compound allows it to form strong bonds with various substrates, improving resistance to environmental factors such as moisture and UV light. This property is crucial in applications requiring long-lasting finishes.
Polymer Modification
The compound is also utilized for modifying polymers, particularly in moisture-curing formulations.
Case Study: Silane Modified Polyurethane
Jiahua's Silyersin® products incorporate dimethoxy(methyl)silyl methylcarbamate groups to enhance the reactivity and performance of polyether-based polymers. These modified polymers exhibit:
- High strength and ductility
- Strong adhesion to a variety of surfaces
- Long shelf life without the use of plasticizers
This application is particularly relevant in construction materials where durability and adhesion are critical.
Scientific Research and Development
In scientific research, this compound serves as a valuable reagent for developing new materials with enhanced properties.
Research Insights
Wacker Chemie AG emphasizes the importance of organofunctional silanes like this compound in creating novel materials that exhibit superior reactivity compared to traditional silanes. This increased reactivity allows for faster curing times in adhesives and coatings, making it suitable for industrial applications where efficiency is vital.
Environmental Considerations
While this compound has beneficial applications, it is essential to consider its environmental impact. The European Chemicals Agency (ECHA) provides information regarding its use in scientific research and construction, noting that it hydrolyzes rapidly in water, leading to the formation of less harmful byproducts such as methanol and other silanol derivatives .
Mechanism of Action
The mechanism of action of methyl (dimethoxy(methyl)silyl)methylcarbamate involves its hydrolysis to form silanols, which can then react with other silanols to form siloxane bonds. This process is catalyzed by moisture and can be accelerated by mild acids or bases. The formation of siloxane bonds imparts stability and durability to the materials in which this compound is used .
Comparison with Similar Compounds
Functional Group Analysis
The table below compares Methyl (dimethoxy(methyl)silyl)methylcarbamate with three related compounds:
Reactivity and Stability
- Silane vs. Carbamate Dominance: Dimethoxy(methyl)silane (CAS: Not provided) exhibits high reactivity toward hydrolysis, forming siloxane networks, but lacks the carbamate’s bioactivity . Methyl (2,2-dimethoxyethyl)carbamate (CAS: 71556-07-5) shows moderate hydrolytic stability, with acute oral toxicity (H302) and skin irritation (H315) risks . The target compound’s dual functionality may balance silane reactivity (e.g., crosslinking) with carbamate-derived biological interactions, though specific toxicity data are unavailable .
Q & A
Q. What are the recommended synthetic routes for Methyl (dimethoxy(methyl)silyl)methylcarbamate, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Reacting a silyl precursor (e.g., dimethoxy(methyl)silane derivatives) with a carbamate-forming agent (e.g., methyl isocyanate) under anhydrous conditions.
- Step 2 : Optimizing reaction efficiency by controlling temperature (20–40°C) and using catalysts like triethylamine to enhance nucleophilic substitution .
- Step 3 : Purification via column chromatography or recrystallization to isolate the product.
Efficiency improvements can be tested by varying solvent polarity (e.g., dichloromethane vs. THF) and monitoring reaction progress via TLC .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the carbamate (-OCONH-) and silyl (-Si(OCH)CH) groups. For example, the methyl carbamate proton appears as a singlet at δ 3.6–3.8 ppm .
- Infrared Spectroscopy (IR) : Stretching vibrations at ~1700 cm (C=O) and ~1250 cm (Si-O) validate functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks due to volatile silane byproducts .
- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the silyl group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Comparative Assay Design : Replicate studies using standardized protocols (e.g., fixed concentrations, cell lines) to isolate variables.
- Meta-Analysis : Systematically review literature to identify trends (e.g., higher activity in lipophilic environments) and outliers caused by impurities .
- Orthogonal Validation : Confirm bioactivity using alternative assays (e.g., enzymatic vs. cellular) to rule out method-specific artifacts .
Q. What computational methods are employed to study the reactivity of the silyl-carbamate moiety in this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for Si-O and C=O bonds to predict hydrolysis pathways.
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) to guide structure-activity relationship (SAR) studies.
- Software Tools : Use Gaussian or ORCA for energy minimization and transition-state modeling .
Q. What experimental strategies can elucidate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound at pH 2–12 and temperatures (25–60°C) for 24–72 hours.
- Analytical Monitoring : Track degradation via HPLC to quantify remaining intact compound. Hydrolysis products (e.g., silicic acid) can be identified using LC-MS .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .
Q. How can researchers design experiments to investigate the compound’s potential as a prodrug or enzyme inhibitor?
- Methodological Answer :
- Prodrug Activation : Test metabolic conversion using liver microsomes or esterase-rich media. Monitor release of active metabolites via LC-MS/MS .
- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., trypsin or acetylcholinesterase) to measure IC values. Compare with known inhibitors (e.g., neostigmine) for potency benchmarking .
- Crystallography : Co-crystallize the compound with target enzymes to resolve binding modes and guide analog synthesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
